Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone
Description
Molecular Architecture and Bonding Characteristics
The molecular architecture of trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone is characterized by its substantial molecular framework with the empirical formula Carbon thirty-five Hydrogen thirty-nine Fluorine three Nitrogen two Oxygen two Sulfur Silicon. The compound exhibits a molecular weight of 636.8 grams per mole, reflecting its complex multi-functional structure. The Chemical Abstracts Service registry number 145574-05-6 uniquely identifies this compound in chemical databases worldwide.
The bonding characteristics reveal a sophisticated arrangement where the central hydrazone linkage connects two distinct molecular domains. The trifluoroacetyl moiety contributes significant electron-withdrawing character through the three fluorine atoms attached to the acetyl carbon, creating a highly polarized carbonyl system. The triphenylsilyl group provides steric bulk and electronic stabilization through silicon-carbon bonds, while the triisopropylbenzenesulfonyl portion introduces additional steric hindrance through the bulky isopropyl substituents positioned at the 2, 4, and 6 positions of the benzene ring.
The molecular geometry is dominated by the tetrahedral coordination around the silicon center, where three phenyl groups and one acetyl-bearing carbon create a sterically congested environment. This arrangement significantly influences the compound's reactivity patterns and conformational preferences. The sulfonyl group exhibits typical tetrahedral geometry around sulfur, with the nitrogen-nitrogen double bond of the hydrazone linkage adopting an extended planar configuration that facilitates conjugation with adjacent aromatic systems.
Properties
CAS No. |
145574-05-6 |
|---|---|
Molecular Formula |
C35H39F3N2O2SSi |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-[(2,2,2-trifluoro-1-triphenylsilylethylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C35H39F3N2O2SSi/c1-24(2)27-22-31(25(3)4)33(32(23-27)26(5)6)43(41,42)40-39-34(35(36,37)38)44(28-16-10-7-11-17-28,29-18-12-8-13-19-29)30-20-14-9-15-21-30/h7-26,40H,1-6H3 |
InChI Key |
GVOIPDXOCSEXRH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN=C(C(F)(F)F)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN=C(C(F)(F)F)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Synonyms |
TRIFLUOROACETYLTRIPHENYLSILANE 2,4,6-TRIISOPROPYLBENZENESULFONYLHYDRAZONE |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
-
Solvents : Polar aprotic solvents (DMF, DMSO) enhance silane reactivity but risk side reactions. Non-polar solvents (toluene, hexane) improve selectivity but slow kinetics. A balance is achieved using THF or dichloromethane.
-
Temperature : Reactions are typically conducted at −10°C to 25°C. Lower temperatures favor kinetic control, reducing silane decomposition.
Catalytic Additives
-
Bases : Triethylamine (2–3 equiv.) neutralizes HCl, preventing silanol formation.
-
Lewis Acids : BF·OEt (5 mol%) accelerates acyl substitution by activating the carbonyl group.
Analytical Characterization
Key characterization data for intermediates and the final product include:
| Parameter | Intermediate (Hydrazine) | Final Product |
|---|---|---|
| Melting Point | 98–102°C | 145–148°C |
| H NMR (δ, ppm) | 1.2 (m, 18H, iPr), 3.1 (sept) | 1.3 (m, 18H, iPr), 7.7 (s, 1H) |
| F NMR (δ, ppm) | – | −72.5 (CF) |
| Yield | 85–90% | 65–75% |
Challenges and Mitigation Strategies
Silane Hydrolysis
Trifluoroacetyltriphenylsilane is prone to hydrolysis, forming undesired trifluoroacetic acid. Solutions include:
Regioselectivity
Competing reactions at the hydrazine’s secondary amine are minimized by:
-
Steric hindrance from the 2,4,6-triisopropyl group.
-
Slow addition of silane reagent to favor mono-functionalization.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) employs continuous flow reactors to enhance heat/mass transfer. Key parameters:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the sulfonylhydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, in solvents like dichloromethane or acetonitrile.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone has diverse applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds and the synthesis of heterocyclic compounds.
-
Biology: : The compound can be employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
-
Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to oxidation-reduction reactions, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Instead, the following comparisons can be inferred from broader chemical principles and the provided sources:
(a) Functional Group Comparisons
Triisopropylbenzenesulfonylhydrazone vs. Carbazolyldiamine ():
The bulky triisopropylbenzenesulfonyl group in the target compound likely enhances steric hindrance and thermal stability compared to carbazolyldiamines, which are used in phosphazene synthesis. However, carbazolyldiamines exhibit stronger nucleophilic reactivity due to amine groups, whereas sulfonylhydrazones are better suited for electrophilic substitutions .Trifluoroacetyl Silane vs. Phosphazenes ():
Trifluoroacetyl groups are electron-withdrawing, which contrasts with the electron-rich spirocyclic phosphazenes. This difference would influence reactivity in cross-coupling reactions or catalytic cycles.
(b) Thermal and Chemical Stability
- Soil studies in suggest that chemical properties (e.g., stability, degradation) recover more slowly than physical properties after environmental stressors. By analogy, bulky sulfonylhydrazones like the target compound may exhibit slower degradation kinetics compared to smaller hydrazones, though direct data is absent .
Data Table: Hypothetical Comparison Based on Chemical Principles
Critical Limitations in Existing Research
- No Direct References: None of the provided sources explicitly analyze silane-sulfonylhydrazones or their analogs.
- Methodological Gaps: focuses on phosphazene synthesis, which involves different reaction pathways (e.g., THF-mediated coupling vs. hydrazone formation).
Recommendations for Future Research
To address the knowledge gap, experimental studies should:
Compare trifluoroacetyl-silane sulfonylhydrazones with carbazoles or phosphazenes in catalytic reactions.
Analyze thermal stability via TGA/DSC to validate steric effects.
Explore environmental degradation pathways using methodologies akin to .
Biological Activity
Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone is a complex organic compound characterized by its unique structural components, including a trifluoroacetyl group and a triphenylsilane moiety. This compound, with the CAS number 145574-05-6, has garnered attention in the field of medicinal chemistry and materials science due to its potential biological activities.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 636.84 g/mol. Its structure includes:
- A trifluoroacetyl group which may enhance lipophilicity and biological activity.
- A triphenylsilane moiety that can influence electronic properties and reactivity.
- A 2,4,6-triisopropylbenzenesulfonylhydrazone component that may provide specific biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to trifluoroacetyltriphenylsilane derivatives exhibit antimicrobial properties. For instance, hydrazones have been reported to possess significant antibacterial activity against various strains of bacteria. The presence of the sulfonamide group in this compound could potentially enhance its efficacy against microbial pathogens.
Anticancer Activity
Hydrazones are known for their anticancer properties. Research has shown that certain hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The trifluoroacetyl group may play a role in enhancing the cytotoxic effects of this compound against cancer cell lines.
Enzyme Inhibition
Enzyme inhibition studies suggest that compounds with similar structural features can act as inhibitors for key enzymes involved in metabolic pathways. The potential for this compound to inhibit enzymes such as carbonic anhydrase or proteases could be explored further, as these interactions are crucial for therapeutic applications.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Properties :
-
Enzyme Inhibition Studies :
- Preliminary findings suggest that similar compounds can inhibit proteolytic enzymes involved in cancer metastasis. Future studies should focus on quantifying the inhibitory effects of this specific compound on such enzymes.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via condensation of trifluoroacetyltriphenylsilane with 2,4,6-triisopropylbenzenesulfonylhydrazide. Key steps include:
- Solvent selection : Methanol or acetonitrile is preferred due to solubility of reactants.
- Acid catalysis : Concentrated HCl (1–10 mol%) accelerates hydrazone formation by protonating the carbonyl group .
- Purification : Crystallization from cold methanol or column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
- Yield optimization : For hindered ketones (e.g., camphor derivatives), acetonitrile with extended reaction times (24–48 hrs) improves yields (70–81%) compared to methanol .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Analytical workflow :
- IR spectroscopy : Confirm N–H stretching (~3240 cm⁻¹) and C=O absorption (~1640 cm⁻¹) .
- NMR : Aromatic proton signals (δ 7.18 ppm for aryl groups) and characteristic splitting patterns for triisopropyl groups (δ 1.25 ppm, d, J = 7 Hz) validate the sulfonylhydrazone moiety .
- Elemental analysis : Match calculated vs. observed C/H/N ratios to confirm purity (>95%) .
Advanced Research Questions
Q. How does this compound participate in the Bamford-Stevens reaction, and what mechanistic insights explain its conversion to 2,2,2-trifluorodiazoethane?
- Reaction mechanism : Under strongly basic conditions (e.g., NaH or LiHMDS), the hydrazone undergoes deprotonation to form a diazo intermediate. Subsequent thermal or photolytic decomposition generates a carbene, which rearranges to 2,2,2-trifluorodiazoethane .
- Key variables :
- Base strength : Stronger bases (e.g., LDA) accelerate decomposition but risk side reactions.
- Temperature : Controlled heating (~60°C) minimizes carbene dimerization .
Q. What strategies resolve contradictions in reaction outcomes when using this compound in Shapiro olefination versus Bamford-Stevens reactions?
- Contradiction analysis :
- Shapiro reaction : Requires in situ generation of vinyllithium intermediates via two-step deprotonation. Steric hindrance from the triisopropyl group slows lithiation, necessitating low temperatures (–78°C) and extended reaction times .
- Bamford-Stevens reaction : Single deprotonation step under milder conditions, but competing pathways (e.g., carbene insertion) require rigorous exclusion of moisture .
- Mitigation : Use kinetic vs. thermodynamic control by adjusting base stoichiometry (1 eq. for Shapiro; 2 eq. for Bamford-Stevens) .
Q. How do steric and electronic effects of the triisopropylbenzenesulfonyl group influence reactivity in cross-coupling or cycloaddition reactions?
- Steric effects : The bulky triisopropyl group suppresses undesired side reactions (e.g., Michael additions) by shielding the reactive site.
- Electronic effects : Electron-withdrawing sulfonyl groups enhance electrophilicity of the diazo intermediate, favoring cyclopropanation over dimerization in [2+1] cycloadditions .
Methodological Challenges and Solutions
Q. What are common pitfalls in isolating this compound, and how can they be addressed?
- Pitfalls :
- Low solubility : Crystallization from methanol may leave impurities.
- Hydrazone degradation : Prolonged exposure to light or heat causes decomposition.
- Solutions :
- Use mixed solvents (e.g., CH₂Cl₂/hexane) for recrystallization.
- Store under inert gas (N₂/Ar) at –20°C .
Q. How can computational modeling (e.g., DFT) predict reaction pathways or optimize conditions for transformations involving this compound?
- Applications :
- Transition state analysis : Identify energy barriers for carbene formation vs. competing pathways.
- Solvent effects : Simulate polarity effects on hydrazone stability using COSMO-RS models.
- Validation : Cross-reference computed NMR shifts with experimental data to refine models .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard mitigation :
- Explosivity risk : Avoid grinding dry diazo intermediates; handle in solution.
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to sulfonylhydrazide toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
